9,9-Bis(3-aminopropyl)fluoren-2-amine

Description

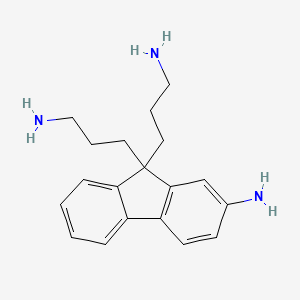

Chemical Structure and Properties 9,9-Bis(3-aminopropyl)fluoren-2-amine is a fluorene derivative featuring a central aromatic core substituted with two 3-aminopropyl groups at the 9th position and an additional amine group at the 2nd position. This structure combines the rigid fluorene backbone with flexible polyamine chains, enhancing its solubility in polar solvents and enabling diverse applications in supramolecular chemistry, polymer science, and materials engineering. The primary amine groups facilitate coordination with metal ions, making it a candidate for ligand design and catalysis .

Synthesis The compound is synthesized via reductive amination, where bis(3-aminopropyl)amine reacts with a fluorene-based aldehyde or ketone intermediate. Subsequent reduction of the imine bond using NaBH₄ yields the final product as a hydrochloride salt for stability .

Properties

IUPAC Name |

9,9-bis(3-aminopropyl)fluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3/c20-11-3-9-19(10-4-12-21)17-6-2-1-5-15(17)16-8-7-14(22)13-18(16)19/h1-2,5-8,13H,3-4,9-12,20-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWKSRVUIUCPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2(CCCN)CCCN)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(3-aminopropyl)fluoren-2-amine typically involves the reaction of 9-fluorenone with 3-aminopropylamine under acidic conditions. One common method involves using an acidic perfluorosulfonic acid polymer as a catalyst . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(3-aminopropyl)fluoren-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aminopropyl groups or the fluorene core.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce a variety of substituted fluorene derivatives.

Scientific Research Applications

9,9-Bis(3-aminopropyl)fluoren-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.

Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 9,9-Bis(3-aminopropyl)fluoren-2-amine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorene core can participate in π-π stacking interactions, which are important in the stabilization of molecular complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of key fluorene- and polyamine-based analogs is provided below:

Challenges and Limitations

- This compound: Limited solubility in nonpolar solvents restricts use in hydrophobic matrices.

- Dimethylamino derivatives: Susceptible to oxidation, reducing longevity in optoelectronic devices.

- Linear polyamines : Poor structural rigidity limits their utility in rigid-rod polymers or crystalline materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.